molecular formula C19H14N2O4 B1674253 ICA-105574 CAS No. 316146-57-3

ICA-105574

Katalognummer: B1674253
CAS-Nummer: 316146-57-3
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: GDWKBKTVROCPNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

The primary target of ICA-105574 is the hERG potassium channel . The hERG channel plays a critical role in the repolarization of the myocardial action potential . Mutations in the hERG potassium channel are a major cause of long QT syndrome type 2 (LQT2), which can lead to sudden cardiac death .

Mode of Action

This compound acts as an hERG channel activator . The primary mechanism by which this compound potentiates hERG channel activity is by removing hERG channel inactivation . This means that this compound disables the inactivation of the hERG channel, thereby enhancing its activity .

Biochemical Pathways

This compound affects the potassium ion permeability of the hERG channels . By stabilizing a pattern of interactions similar to gain-of-function SQT1 mutations, this compound can reverse certain modifications, through an allosteric network linking the binding site to the selectivity filter and the S5P turret helix . This results in the restoration of the channel’s potassium ion permeability .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various experimental models. For instance, in anesthetized dogs, this compound (10 mg/kg) significantly shortened QT and QTc intervals, with a free plasma concentration of approximately 1.7 μM at the point of maximal effect . This suggests that this compound has a high bioavailability and can reach its target effectively.

Result of Action

The result of this compound’s action is a significant shortening of the QT interval . In cellular models mimicking severe hERG channel mutations (A561V, G628S, and L779P), this compound restored IKr . This suggests that this compound can effectively counteract the effects of certain hERG channel mutations.

Biochemische Analyse

Biochemical Properties

ICA-105574 is a potent and efficacious activator of the hERG channel. The primary biochemical property of this compound is its ability to remove inactivation of the hERG channel, which significantly enhances the current amplitude. This compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation by more than 180 mV . The interaction between this compound and the hERG channel is characterized by an EC50 value of approximately 0.5 μM and a Hill slope of 3.3 . This interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel.

Cellular Effects

This compound has profound effects on various types of cells, particularly those expressing the hERG channel. In human embryonic kidney cells stably expressing hERG channels, this compound significantly enhances the current amplitude by removing channel inactivation . This compound also influences cardiac cells by shortening the QT and QTc intervals and monophasic action potential duration in Langendorff-perfused guinea-pig hearts . Additionally, this compound has been shown to restore IKr current in cellular models mimicking severe hERG channel mutations, thereby improving cardiac repolarization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hERG channel, which removes channel inactivation and enhances current amplitude. This binding interaction shifts the voltage dependence of inactivation, leading to a significant increase in peak current amplitude . Molecular dynamics simulations have shown that this compound stabilizes a pattern of interactions similar to gain-of-function mutations, thereby restoring K+ ion permeability in the hERG channel . This mechanism is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, this compound has been shown to maintain its efficacy in enhancing hERG channel activity over time . In in vivo studies, the compound significantly shortens the QT interval in anesthetized dogs, with a free plasma concentration of approximately 1.7 μM at the point of maximal effect . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In anesthetized dogs, a dosage of 10 mg/kg significantly shortens the QT and QTc intervals, with a free plasma concentration of approximately 1.7 μM . Higher doses of this compound have been shown to produce a concentration-dependent shortening of the QT interval, which is crucial for its therapeutic potential . At higher doses, there is a risk of overcorrection, which could lead to pro-arrhythmic effects . These dosage effects are important for determining the therapeutic window and potential adverse effects of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that modulate the activity of the hERG channel. The compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation . This interaction enhances the current amplitude and shortens the action potential, which is crucial for its therapeutic effects . The metabolic pathways involving this compound are essential for understanding its impact on cardiac repolarization and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is known to bind to the hERG channel, which is primarily expressed in cardiac cells . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel . The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential and potential adverse effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cardiac cells, where it binds to the hERG channel . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization . The subcellular localization of this compound is essential for understanding its impact on cellular function and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ICA-105574 beinhaltet die Nitrierung von N-(4-Phenoxyphenyl)benzamid. Die Reaktion erfordert typischerweise die Verwendung von konzentrierter Salpetersäure und Schwefelsäure als Nitriermittel. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Nitrierung des Benzamidrings zu gewährleisten .

Industrielle Produktionsverfahren

Diese Lieferanten bieten die Verbindung oft in verschiedenen Mengen und Reinheiten an, die für Forschungszwecke geeignet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ICA-105574 unterliegt aufgrund des Vorhandenseins der Nitrogruppe am Benzamidring hauptsächlich Nitrierungsreaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann .

Häufige Reagenzien und Bedingungen

    Nitrierung: Konzentrierte Salpetersäure und Schwefelsäure.

    Substitution: Verschiedene Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So liefert beispielsweise die Nitrierung this compound, während Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig in seiner hohen Potenz und Wirksamkeit bei der Aktivierung von hERG-Kanälen. Es verstärkt die Stromstärken signifikant und verkürzt die Aktionspotenzialdauer effektiver als andere bekannte hERG-Aktivatoren . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der hERG-Kanalfunktion und ihrer Rolle in der kardialen Elektrophysiologie.

Eigenschaften

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKBKTVROCPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351981
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316146-57-3
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-N-(4-phenoxyphenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICA-105574
Reactant of Route 2
Reactant of Route 2
ICA-105574
Reactant of Route 3
Reactant of Route 3
ICA-105574
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ICA-105574
Reactant of Route 5
Reactant of Route 5
ICA-105574
Reactant of Route 6
Reactant of Route 6
ICA-105574

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.